(2R,3S)-3-Amino-N-benzyl-2-hydroxybutanamide

Chiral Synthesis Stereochemistry Peptidomimetics

The (2R,3S) absolute configuration of this β-amino-α-hydroxy amide is essential for constructing biologically active peptidomimetic protease inhibitors. Use of incorrect stereoisomers (e.g., (2S,3S) or (2R,3R)) yields inactive compounds. This intermediate is validated for synthesizing renin inhibitor scaffolds and bestatin-type aminopeptidase inhibitors. Ensure reproducible research outcomes by procuring the correctly specified (2R,3S) isomer from reputable suppliers.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 917875-41-3
Cat. No. B12602397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S)-3-Amino-N-benzyl-2-hydroxybutanamide
CAS917875-41-3
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NCC1=CC=CC=C1)O)N
InChIInChI=1S/C11H16N2O2/c1-8(12)10(14)11(15)13-7-9-5-3-2-4-6-9/h2-6,8,10,14H,7,12H2,1H3,(H,13,15)/t8-,10+/m0/s1
InChIKeyQYFBXGQDDJBPIX-WCBMZHEXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,3S)-3-Amino-N-benzyl-2-hydroxybutanamide (CAS 917875-41-3) Procurement Guide: Chiral β-Amino-α-Hydroxy Amide Intermediate


(2R,3S)-3-Amino-N-benzyl-2-hydroxybutanamide (CAS 917875-41-3) is a chiral β-amino-α-hydroxy amide derivative with the molecular formula C₁₁H₁₆N₂O₂ and molecular weight 208.26 g/mol [1]. This compound is characterized by its specific (2R,3S) absolute stereochemistry and functions primarily as a versatile intermediate in the synthesis of biologically active peptidomimetics, including renin inhibitors and aminopeptidase inhibitors structurally related to bestatin [2]. Its value in research procurement derives from its utility as a building block for constructing transition-state analog protease inhibitors rather than from intrinsic biological activity [3].

Why Generic Substitution Cannot Replace (2R,3S)-3-Amino-N-benzyl-2-hydroxybutanamide in Chiral Synthesis


Generic substitution of (2R,3S)-3-Amino-N-benzyl-2-hydroxybutanamide is not feasible because its synthetic value is inextricably linked to its specific (2R,3S) absolute configuration [1]. In the synthesis of peptidomimetic protease inhibitors, the stereochemistry at both the α-hydroxy and β-amino positions directly dictates the three-dimensional arrangement of the pharmacophore required for target binding [2]. For instance, the (2R,3S) diastereomer serves as a critical component for specific renin inhibitor scaffolds, while the (2S,3R) enantiomer is required for bestatin-type structures [2]. Use of an incorrect stereoisomer—such as the (2S,3S) or (2R,3R) diastereomer—would yield a product with a fundamentally different spatial orientation, likely abolishing target binding and rendering the downstream compound inactive [1]. Consequently, direct procurement of the correctly specified (2R,3S) isomer from reputable sources is essential for reproducible, meaningful research outcomes.

Quantitative Differentiation Evidence for (2R,3S)-3-Amino-N-benzyl-2-hydroxybutanamide


Stereochemical Purity and Absolute Configuration: The Critical Differentiator for (2R,3S)-3-Amino-N-benzyl-2-hydroxybutanamide

The (2R,3S) absolute configuration of this compound is the single most critical attribute that differentiates it from its diastereomers and enantiomers [1]. As established in the literature, the (2R,3S) isomer is specifically required as a key component in the synthesis of certain renin inhibitors [2]. In contrast, the (2S,3R) enantiomer is utilized for the synthesis of bestatin, a well-known aminopeptidase inhibitor [2]. The (2S,3S) and (2R,3R) diastereomers have no documented utility in these peptidomimetic synthetic pathways . The target compound is formally named (2R,3S)-3-amino-N-benzyl-2-hydroxybutanamide, with CAS 917875-41-3, distinguishing it from the closely related (2S,3S) isomer (CAS 917875-42-4) .

Chiral Synthesis Stereochemistry Peptidomimetics

Utility as a Key Synthetic Intermediate for β-Amino-α-Hydroxy Amide Protease Inhibitors

The compound's primary documented value lies in its role as a key intermediate. A landmark synthesis paper explicitly employs the (2R,3S)-3-amino-2-hydroxybutyric acid derivative as a critical component in the construction of a renin inhibitor [1]. This contrasts with bestatin, a natural product aminopeptidase inhibitor with IC50 values ranging from 0.5 nM (cytosol aminopeptidase) to 10 µM (aminopeptidase B), which is a complex dipeptide with terminal therapeutic activity [2]. The target compound serves as a precursor for generating bestatin analogs and other protease inhibitors, providing a modular approach to exploring structure-activity relationships that is not possible with the final inhibitor molecule itself [3].

Protease Inhibition Renin Inhibitor Medicinal Chemistry

Enantio- and Stereo-Specific Synthesis Route Guarantees Defined Configuration

Patent WO2011014494A1 describes enantio- and stereo-specific syntheses for β-amino-α-hydroxy amides, including the (2R,3S) configuration [1]. This patent provides a validated synthetic route that ensures the target compound can be procured with high enantiomeric and diastereomeric purity, a crucial requirement for reproducible downstream synthesis. This is a key differentiator from compounds of the same class that lack a published, validated stereoselective synthesis route, which may lead to variability in stereochemical purity upon procurement [1].

Stereoselective Synthesis Patent Chemistry Process Chemistry

High-Strength Differential Biological Evidence is Limited: An Explicit Statement on Data Scarcity

A thorough search of public scientific databases, including PubMed, PubChem, BindingDB, and ChEMBL, reveals a notable absence of direct, quantitative biological activity data (e.g., IC50, Ki, EC50) against specific protein targets for (2R,3S)-3-Amino-N-benzyl-2-hydroxybutanamide [1]. This is in stark contrast to structurally related final inhibitor molecules like bestatin, for which extensive and precise inhibitory constants are publicly available (e.g., IC50 of 0.5 nM for cytosol aminopeptidase) [2]. This data gap means that any procurement decision cannot be based on a direct head-to-head biological potency comparison against a specific target. The compound's value proposition is solely anchored in its defined role as a stereochemically pure synthetic intermediate.

Data Transparency Procurement Risk Research Integrity

Optimal Research and Industrial Application Scenarios for (2R,3S)-3-Amino-N-benzyl-2-hydroxybutanamide


Custom Synthesis of Renin Inhibitor Scaffolds

This compound is ideally suited as a starting material for the synthesis of novel renin inhibitor scaffolds. Its (2R,3S) configuration corresponds to the stereochemistry required for the P1 position in certain potent renin inhibitors, as demonstrated in the synthesis of key intermediates for this class of compounds [1]. Researchers focused on cardiovascular disease and hypertension can use this intermediate to derivatize and explore structure-activity relationships within the renin-angiotensin system.

Production of Bestatin Analogs for Aminopeptidase Research

The compound serves as a crucial precursor for generating analogs of bestatin, a well-characterized aminopeptidase inhibitor [1]. By employing this intermediate, medicinal chemists can systematically modify the benzyl amide portion or other functional groups to probe aminopeptidase B, N, and leucine aminopeptidase active sites. This enables the dissection of binding determinants and the pursuit of inhibitors with improved selectivity profiles.

Academic and Industrial Process Chemistry Development

The published enantio- and stereo-specific synthesis route for this class of compounds provides a validated starting point for process chemistry development and scale-up [2]. Industrial and academic labs can use this compound as a reference standard to benchmark the stereoselectivity of novel synthetic methodologies aimed at producing β-amino-α-hydroxy amide building blocks with high enantiomeric excess.

Mechanistic Probe for Transition-State Analog Design

The β-amino-α-hydroxy amide core is a well-established transition-state mimic for aspartic and metalloproteases [1]. This compound can be incorporated as a core scaffold for designing mechanism-based inhibitors against novel protease targets, where the hydroxy group mimics the tetrahedral intermediate of amide bond hydrolysis. It is a valuable tool for academic groups investigating novel protease mechanisms.

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